molecular formula C29H27N3O5 B12275981 Fmoc-beta-Ala-D-Trp-OH

Fmoc-beta-Ala-D-Trp-OH

Cat. No.: B12275981
M. Wt: 497.5 g/mol
InChI Key: UHMFCICDMSVAOA-AREMUKBSSA-N
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Description

Fmoc-beta-Ala-D-Trp-OH: is a compound used primarily in the field of peptide synthesis. It is composed of fluorenylmethyloxycarbonyl (Fmoc) protecting group, beta-alanine (beta-Ala), and D-tryptophan (D-Trp). This compound is significant in the synthesis of peptides due to its stability and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-beta-Ala-D-Trp-OH involves the protection of the amino group of beta-alanine with the Fmoc group. This is typically achieved by reacting beta-alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The D-tryptophan is then coupled to the Fmoc-beta-alanine using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common to purify the synthesized compound .

Chemical Reactions Analysis

Types of Reactions: Fmoc-beta-Ala-D-Trp-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Fmoc-beta-Ala-D-Trp-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of beta-alanine during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of D-tryptophan, which can impart specific structural and functional properties to the synthesized peptides. The use of D-amino acids can enhance the stability and bioavailability of peptides, making them more resistant to enzymatic degradation .

Properties

Molecular Formula

C29H27N3O5

Molecular Weight

497.5 g/mol

IUPAC Name

(2R)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C29H27N3O5/c33-27(32-26(28(34)35)15-18-16-31-25-12-6-5-7-19(18)25)13-14-30-29(36)37-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,30,36)(H,32,33)(H,34,35)/t26-/m1/s1

InChI Key

UHMFCICDMSVAOA-AREMUKBSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O

Origin of Product

United States

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